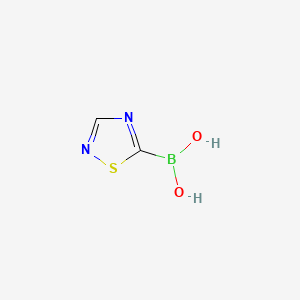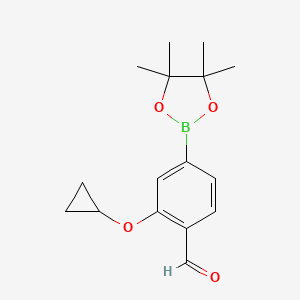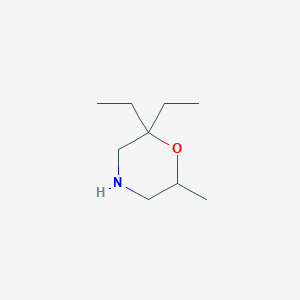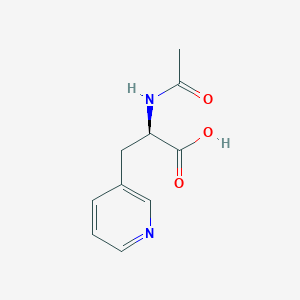![molecular formula C8H17Cl2N3O B13471543 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride CAS No. 2919946-10-2](/img/structure/B13471543.png)
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its interactions with biological targets and its potential therapeutic effects.
Vorbereitungsmethoden
The synthesis of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with proteins and other biological targets. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological disorders. Researchers have explored its effects on various molecular pathways and its potential to modulate biological processes .
Wirkmechanismus
The mechanism of action of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1,4,8-triazaspiro[45]decan-2-one dihydrochloride can be compared with other similar spirocyclic compounds Some similar compounds include 1-Benzyl-8-methyl-1,4,8-triazaspiro[45]decan-2-one and 1,4-Dioxaspiro[45]decan-8-oneThe uniqueness of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride lies in its specific interactions with molecular targets and its potential therapeutic effects .
Eigenschaften
CAS-Nummer |
2919946-10-2 |
|---|---|
Molekularformel |
C8H17Cl2N3O |
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
4-methyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-6-7(12)10-8(11)2-4-9-5-3-8;;/h9H,2-6H2,1H3,(H,10,12);2*1H |
InChI-Schlüssel |
IYMBYTQMBSPQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)NC12CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)


![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)


![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)


![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)

